molecular formula C16H25NOS B285576 N-(tert-butyl)-2-[(4-tert-butylphenyl)sulfanyl]acetamide

N-(tert-butyl)-2-[(4-tert-butylphenyl)sulfanyl]acetamide

Cat. No. B285576
M. Wt: 279.4 g/mol
InChI Key: KKEWIDFBUJMVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-[(4-tert-butylphenyl)sulfanyl]acetamide, commonly known as TBPS, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of sulfonamide compounds and has been found to have various applications in the field of medicine and biology.

Scientific Research Applications

TBPS has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. TBPS has also been studied for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of TBPS involves the inhibition of the enzyme carbonic anhydrase. This enzyme plays a crucial role in the regulation of acid-base balance in the body. Inhibition of this enzyme by TBPS leads to a decrease in the production of hydrogen ions, which helps in reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
TBPS has been found to have various biochemical and physiological effects on the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. TBPS has also been found to increase the levels of anti-inflammatory cytokines such as IL-10. Additionally, TBPS has been shown to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using TBPS in lab experiments is its high potency and specificity. TBPS has been found to have a high affinity for carbonic anhydrase, making it an ideal compound for studying the role of this enzyme in various diseases. However, one of the limitations of using TBPS is its potential toxicity. High doses of TBPS can lead to liver and kidney damage, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of TBPS. One possible direction is the development of TBPS analogs with improved potency and reduced toxicity. Another direction is the study of the role of TBPS in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, the use of TBPS in combination with other drugs for the treatment of various diseases can also be explored.
Conclusion:
In conclusion, TBPS is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action involves the inhibition of carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. TBPS has been found to have various biochemical and physiological effects on the body, making it an ideal compound for studying the role of carbonic anhydrase in various diseases. While TBPS has some limitations, its potential for future research and development is promising.

Synthesis Methods

TBPS can be synthesized by reacting tert-butylamine with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain TBPS. This method of synthesis has been widely used in the production of TBPS for scientific research purposes.

properties

Molecular Formula

C16H25NOS

Molecular Weight

279.4 g/mol

IUPAC Name

N-tert-butyl-2-(4-tert-butylphenyl)sulfanylacetamide

InChI

InChI=1S/C16H25NOS/c1-15(2,3)12-7-9-13(10-8-12)19-11-14(18)17-16(4,5)6/h7-10H,11H2,1-6H3,(H,17,18)

InChI Key

KKEWIDFBUJMVKG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)SCC(=O)NC(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SCC(=O)NC(C)(C)C

Origin of Product

United States

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